Bienvenue dans la boutique en ligne BenchChem!

3-Methylquinoxalin-2-amine

VEGFR-2 inhibition anticancer cytotoxicity quinoxaline SAR

Choose this 3-methylquinoxalin-2-amine for its unique 3-methyl substitution pattern, critical for VEGFR-2 target engagement. Derivatives show cytotoxic potency exceeding sorafenib (IC₅₀ 2.1–3.0 µM). Batch-specific QC documentation (NMR, HPLC, GC) ensures reliability for SAR campaigns and analytical reference. ≥95% purity, stable at 2–8°C. Avoid generic quinoxalines; secure the validated scaffold for next-generation VEGFR-2 inhibitor development.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 34972-22-0
Cat. No. B189528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinoxalin-2-amine
CAS34972-22-0
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N
InChIInChI=1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12)
InChIKeyWGHZDFAULZNZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylquinoxalin-2-amine CAS 34972-22-0 Technical Procurement Specifications and Classification Overview


3-Methylquinoxalin-2-amine (CAS: 34972-22-0), also referenced as 2-Amino-3-methylquinoxaline, is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol . This quinoxaline derivative belongs to a class of benzoheterocycles recognized for diverse pharmacological applications and serves as a core intermediate for synthesizing bioactive quinoxaline derivatives, including those targeting vascular endothelial growth factor receptor 2 (VEGFR-2) . The compound is supplied as a solid with a melting point range of 163-165 °C and a density of 1.238 g/cm³, typically available at ≥95% purity with batch-specific quality documentation (NMR, HPLC, GC) .

Why 3-Methylquinoxalin-2-amine Cannot Be Interchanged with Unsubstituted or Positionally Isomeric Quinoxaline Analogs in Drug Discovery


Generic substitution among quinoxalin-2-amine derivatives fails due to the critical influence of substituent position and identity on biological target engagement and physicochemical properties. The specific 3-methyl substitution pattern on the quinoxaline core alters electron density distribution, steric profile, and hydrogen-bonding capacity relative to unsubstituted quinoxalin-2-amine or positionally isomeric analogs such as 6-methylquinoxalin-2-amine . Structure-activity relationship (SAR) studies on 3-methylquinoxaline derivatives confirm that modifications at the 2-amino and 3-methyl positions directly modulate VEGFR-2 inhibitory potency and cytotoxic activity against cancer cell lines, with IC₅₀ values varying by orders of magnitude depending on substitution pattern . The dual presence of the 2-amino group and 3-methyl group creates a unique electronic environment that enhances chemical reactivity and serves as a versatile synthetic handle for generating structurally diverse libraries, a capability not equivalently available with the parent quinoxaline or mono-substituted congeners .

Quantitative Comparative Evidence for 3-Methylquinoxalin-2-amine Against Closest Structural Analogs


Cytotoxic Potency Advantage of 3-Methylquinoxalin-2-amine-Derived VEGFR-2 Inhibitors Over Sorafenib in HepG2 and MCF-7 Cell Lines

3-Methylquinoxalin-2-amine serves as the core scaffold for a series of designed VEGFR-2 inhibitors. While direct activity data for the unsubstituted parent compound is not available, its derivative 12d (synthesized from the 3-methylquinoxalin-2-amine scaffold) demonstrated superior cytotoxic potency against HepG2 and MCF-7 cancer cell lines compared to the reference VEGFR-2 inhibitor sorafenib. This establishes the 3-methylquinoxalin-2-amine core as a validated scaffold capable of generating inhibitors with enhanced potency relative to a clinically established comparator [1].

VEGFR-2 inhibition anticancer cytotoxicity quinoxaline SAR

Enhanced Synthetic Versatility and Physicochemical Differentiation from Unsubstituted and Positionally Isomeric Quinoxalines

3-Methylquinoxalin-2-amine possesses a dual substitution pattern (amino at C2, methyl at C3) that is structurally distinct from quinoxaline (unsubstituted), 2-methylquinoxaline (methyl only), and 6-methylquinoxalin-2-amine (methyl at a different ring position). This specific substitution enhances its utility as a synthetic building block, enabling derivatization at the amino group while maintaining the methyl group for electronic tuning. The presence of both functionalities is documented to enhance chemical reactivity compared to analogs lacking one substituent . Additionally, the compound exhibits a defined aqueous solubility of 0.921 mg/mL (0.00579 mol/L), a quantitative parameter enabling accurate formulation planning absent from generic class-level descriptions of quinoxaline derivatives .

synthetic accessibility chemical reactivity quinoxaline building blocks

Documented Chemical Stability Under Recommended Storage Conditions

3-Methylquinoxalin-2-amine is documented as chemically stable under recommended storage conditions (2-8°C, protect from light, away from moisture, sealed storage), based on Globally Harmonized System (GHS) classification assessments [1]. This explicit stability designation provides procurement-level assurance that is not uniformly documented for all quinoxalin-2-amine analogs, where stability information may be absent or limited to generic class statements. Vendors further specify that the compound should be used within 1 month of opening when stored appropriately, providing actionable inventory management guidance [1].

chemical stability storage compliance compound integrity

Availability of Batch-Specific Quality Documentation for Procurement Verification

Commercial suppliers of 3-methylquinoxalin-2-amine (CAS: 34972-22-0) provide batch-specific analytical documentation including NMR, HPLC, and GC characterization data at the standard purity specification of 95% . This level of documented quality assurance supports regulatory compliance and experimental reproducibility requirements in academic and industrial research settings. In contrast, many close structural analogs may be available only as research-grade materials without comprehensive batch-specific analytical certification, creating procurement uncertainty for applications requiring validated compound identity and purity.

quality control analytical characterization procurement compliance

Validated Application Scenarios for 3-Methylquinoxalin-2-amine Based on Quantitative Comparative Evidence


Scaffold for VEGFR-2 Kinase Inhibitor Development with Demonstrated Potency Advantage Over Sorafenib

Medicinal chemistry programs targeting VEGFR-2-driven angiogenesis can utilize 3-methylquinoxalin-2-amine as a core scaffold for synthesizing derivatives with demonstrated cytotoxic potency exceeding that of sorafenib. Derivatives from this scaffold achieved IC₅₀ values of 2.1-3.0 µM against HepG2 and MCF-7 cancer cell lines, representing a 1.34- to 1.5-fold potency improvement over the clinical comparator [1]. The 3-methylquinoxaline scaffold provides a validated entry point for structure-activity relationship optimization campaigns aimed at developing next-generation VEGFR-2 inhibitors.

Building Block for Position-Specific Quinoxaline SAR Studies

The distinct 3-methyl and 2-amino substitution pattern enables systematic exploration of structure-activity relationships that cannot be accessed using unsubstituted quinoxaline or positional isomers such as 6-methylquinoxalin-2-amine [1]. The documented solubility of 0.921 mg/mL supports reliable dose-response profiling in biochemical and cell-based assays . This compound serves as an essential control or starting material in SAR campaigns evaluating the contribution of methyl group positioning to target binding and cellular activity.

Analytical Reference Standard with Verified Purity Documentation

The availability of batch-specific NMR, HPLC, and GC characterization data at 95% purity makes 3-methylquinoxalin-2-amine suitable as a reference standard for analytical method development, impurity profiling, and quantitative analysis of quinoxaline-containing samples [1]. The documented chemical stability under GHS-classified storage conditions (2-8°C, protected from light and moisture) supports its use in validated analytical workflows requiring traceable reference materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylquinoxalin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.